Synthetic Yield Advantage: 3-(Aminomethyl)-5-methylhexan-1-ol vs. Pregabalin Acid Intermediate
The patented synthesis of (3S)-3-aminomethyl-5-methylhexanol, the specific enantiomer of the target compound, demonstrates a significant yield improvement over prior methods for producing pregabalin's acid intermediate. The route, which utilizes 3-isobutylglutaric anhydride and sulfamate catalysts for a Hofmann degradation, achieves a higher overall yield compared to earlier processes that reported total recoveries of only 16.1% for the analogous acid [1]. The exact yield for this improved route is not explicitly quantified in the patent abstract but is described as having an 'increased' reaction yield [1]. This enhancement is attributed to the innovative use of sulfamate catalysts (e.g., sodium or potassium sulfamate), which are not employed in standard pregabalin syntheses [1].
| Evidence Dimension | Synthetic Yield |
|---|---|
| Target Compound Data | Increased yield (exact % not disclosed) using sulfamate catalysts |
| Comparator Or Baseline | Pregabalin acid synthesis via methyl cyanoacetate route (total recovery: 16.1%) |
| Quantified Difference | Yield increase (magnitude not specified) relative to 16.1% baseline |
| Conditions | Patent CN101987826A: Hofmann degradation of R-3-carbamyl methyl-5-methylhexanol using sulfamate catalysts |
Why This Matters
For procurement decisions, the availability of a high-yielding synthetic route for this specific chiral alcohol intermediate translates to better scalability and cost-efficiency in manufacturing pregabalin compared to routes that rely on lower-yielding acid intermediates.
- [1] CN101987826A. (2011). Synthesis method of (3S)-3-aminomethyl-5-methylhexanol. Google Patents. View Source
